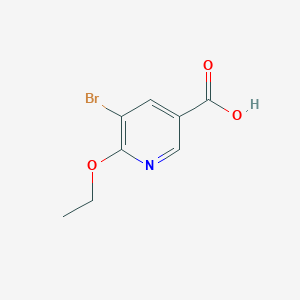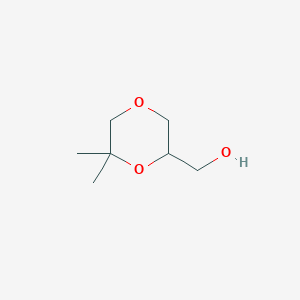![molecular formula C16H23BN2O3 B1469431 1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one CAS No. 1373872-21-9](/img/structure/B1469431.png)
1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one
Descripción general
Descripción
“1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of boron-containing compounds, including those similar to the specified compound, have been extensively studied. These efforts are aimed at developing new materials and intermediates for further chemical synthesis. For example, T. Liao et al. (2022) and Qing-mei Wu et al. (2021) have synthesized various boron-containing compounds, characterizing them using techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction. These studies not only confirm the structural integrity of these compounds but also provide insights into their potential applications in material science and organic synthesis (Liao, Liu, Wang, & Zhou, 2022); (Wu, Chen, Chen, & Zhou, 2021).
Computational Studies
Density Functional Theory (DFT) and other computational methods have been applied to study the molecular structures and properties of boron-containing compounds. These studies, as reported by T. Rheault et al. (2009) and others, provide valuable insights into the electronic structure, molecular geometry, and potential reactivity of these compounds. By understanding these properties, researchers can better predict the behavior of these compounds in various chemical reactions and potential applications in materials science and catalysis (Rheault, Donaldson, & Cheung, 2009).
Material Science Applications
Compounds with boron-containing groups, like the one , are pivotal in the development of new materials. For instance, K. Kawashima et al. (2013) have utilized such compounds as precursors for the synthesis of high-performance semiconducting polymers. These materials have potential applications in electronics, photonics, and as components in various devices, showcasing the importance of boron-containing compounds in advanced technological applications (Kawashima, Miyazaki, Shimawaki, Inoue, Mori, Takemura, Osaka, & Takimiya, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-propan-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-10(2)19-12-9-7-8-11(13(12)18-14(19)20)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIFSNWUKNDKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N(C(=O)N3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole](/img/structure/B1469349.png)
![1-[2-(Methylsulfonyl)-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1469350.png)
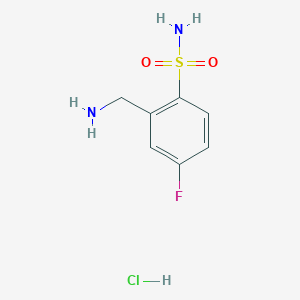
![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)
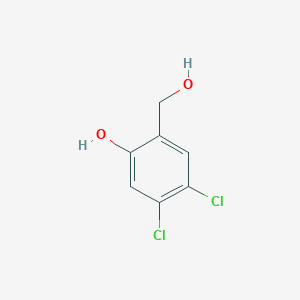
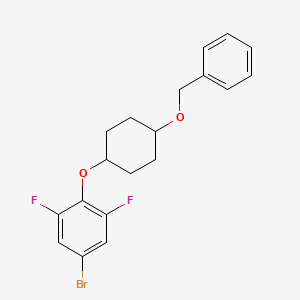
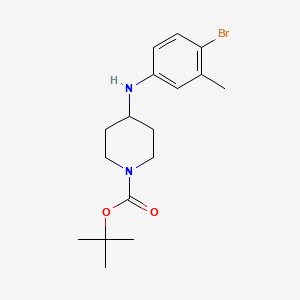
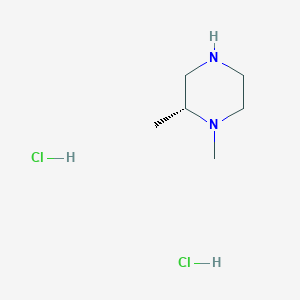
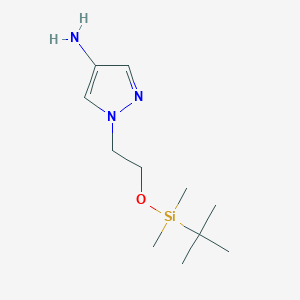
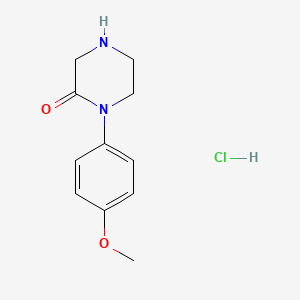
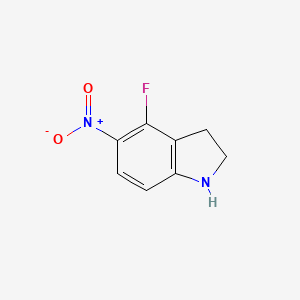
![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)
